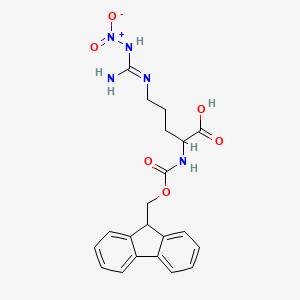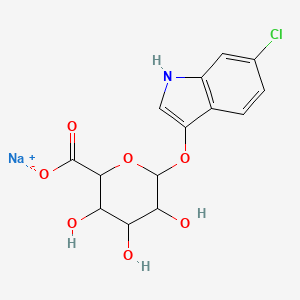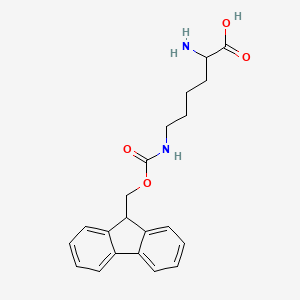![molecular formula C28H41F6MoNO8S2 B13399789 1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)
1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT is a complex organometallic compound. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and industrial applications. This compound is often used in catalysis and organic synthesis due to its ability to facilitate specific chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT involves multiple steps. Typically, the process starts with the preparation of the molybdenum precursor, followed by the introduction of the 2,6-diisopropylphenyl and neophylidene ligands. The final step involves the addition of trifluoromethanesulfonate and dimethoxyethane to form the adduct. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and composition .
化学反应分析
Types of Reactions
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state species. Substitution reactions result in new organometallic complexes with different ligands .
科学研究应用
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique reactivity.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism of action of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT involves its ability to facilitate specific chemical transformations. The compound acts as a catalyst by providing a reactive site for the substrate to interact with, thereby lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin metathesis, the compound forms a metallacyclobutane intermediate, which then undergoes a series of steps to produce the desired product .
相似化合物的比较
Similar Compounds
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(T-BUTOXIDE): This compound has similar ligands but different counterions, leading to variations in reactivity and stability.
2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(HEXAFLUORO-T-BUTOXIDE): Another similar compound with different ligands, affecting its catalytic properties.
Uniqueness
The uniqueness of 2,6-DIISOPROPYLPHENYLIMIDO NEOPHYLIDENEMOLYBDENUM(VI) BIS(TRIFLUOROMETHANESULFONATE)DIMETHOXYETHANE ADDUCT lies in its specific combination of ligands and counterions, which provide distinct reactivity and stability profiles. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .
属性
分子式 |
C28H41F6MoNO8S2 |
|---|---|
分子量 |
793.7 g/mol |
IUPAC 名称 |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7); |
InChI 键 |
ATRVQAZNNARQEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)


![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)



![(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol](/img/structure/B13399761.png)


![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)
